2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4OS and its molecular weight is 356.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds related to the queried chemical structure have been synthesized and tested for their anticancer activity. For instance, novel fluoro-substituted compounds have shown potential in treating lung cancer by demonstrating significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005). Such studies suggest that fluoro-substituted acetamide derivatives, similar to the compound , may possess promising anticancer properties.
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl) compounds have been synthesized and evaluated for their anti-inflammatory activity, with some showing significant effectiveness (Sunder & Maleraju, 2013). This highlights the potential of incorporating the queried chemical structure into molecules aimed at treating inflammatory conditions.
Potential as Radioligands
Another area of interest is the development of radioligands for imaging purposes, particularly for the translocator protein (18 kDa). Compounds from the pyrazolo[1,5-a]pyrimidineacetamide family have been identified as selective ligands, offering avenues for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This suggests that the chemical structure of interest could potentially be utilized in the development of diagnostic tools for neuroinflammatory diseases.
Antipsychotic Potential
Additionally, certain 1H-pyrazol-5-yl acetamide derivatives have been explored for their antipsychotic-like properties in behavioral animal tests, showing activity without directly interacting with dopamine receptors (Wise et al., 1987). This provides a foundation for further research into similar compounds for neurological applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-23-11-15(10-22-23)14-6-13(7-20-9-14)8-21-18(24)12-25-17-4-2-16(19)3-5-17/h2-7,9-11H,8,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSLHYBERQRMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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